molecular formula C13H15N3O2 B2645713 N1-butyl-N2-(2-cyanophenyl)oxalamide CAS No. 898349-59-2

N1-butyl-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2645713
CAS No.: 898349-59-2
M. Wt: 245.282
InChI Key: QXXVWEMEYBEOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-butyl-N2-(2-cyanophenyl)oxalamide is an organic compound with the molecular formula C13H15N3O2 It is a member of the oxalamide family, which is characterized by the presence of an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-N2-(2-cyanophenyl)oxalamide typically involves the reaction of butylamine with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:

Butylamine+2-cyanobenzoyl chlorideThis compound\text{Butylamine} + \text{2-cyanobenzoyl chloride} \rightarrow \text{this compound} Butylamine+2-cyanobenzoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-butyl-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or cyanophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-butyl-N2-(2-cyanophenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-butyl-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in antimalarial studies, it may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-butyl-N2-(2-cyanophenyl)oxalamide is unique due to its specific structural features, such as the presence of a butyl group and a cyanophenyl group. These groups confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-butyl-N'-(2-cyanophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-3-8-15-12(17)13(18)16-11-7-5-4-6-10(11)9-14/h4-7H,2-3,8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXVWEMEYBEOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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